Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate, also known as EFQMNC, is a chemical compound that belongs to the quinolone family. It is a synthetic derivative of the natural compound quinine, which is known for its antimalarial properties. EFQMNC has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections.
Mécanisme D'action
The mechanism of action of Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate is not fully understood. However, it is believed that Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has also been found to inhibit the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid in Alzheimer's disease.
Biochemical and Physiological Effects:
Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to have several biochemical and physiological effects. In cancer research, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymatic reactions that leads to programmed cell death. Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In Alzheimer's disease research, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Furthermore, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate is its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections. Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been extensively studied for its potential therapeutic effects, and has been found to have several biochemical and physiological effects. However, one limitation of Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate is its complex synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate. One area of research is the development of more efficient synthesis methods, which may increase the availability of Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate for research purposes. Another area of research is the identification of the specific enzymes and proteins that are targeted by Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate, which may provide insight into its mechanism of action. Furthermore, research on the potential use of Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate in combination with other drugs may lead to the development of more effective treatment options for various diseases.
Méthodes De Synthèse
Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate is synthesized through a multistep process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of cyclopropylamine and ethyl 2-oxoacetate to form a cyclopropyl-β-ketoester intermediate. This intermediate is then reacted with 7-chloro-8-methylquinoline to form a cyclopropyl-quinoline intermediate. The final step involves the nitration of the cyclopropyl-quinoline intermediate with nitric acid to form Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been extensively studied for its potential use in the treatment of various diseases. In cancer research, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Furthermore, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been studied for its antibacterial properties, as it has been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Nom du produit |
Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate |
---|---|
Formule moléculaire |
C16H15FN2O5 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C16H15FN2O5/c1-3-24-16(21)11-7-18(9-4-5-9)14-8(2)13(17)12(19(22)23)6-10(14)15(11)20/h6-7,9H,3-5H2,1-2H3 |
Clé InChI |
UQWVYXHQUYNLHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)[N+](=O)[O-])F)C)C3CC3 |
SMILES canonique |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)[N+](=O)[O-])F)C)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.